An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid
An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-Formyl-2-methoxyphenyl)boronic acid is a versatile organic compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a boronic acid moiety, a formyl group, and a methoxy group on an aromatic ring, makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, particularly within the realm of pharmaceutical development.
Core Chemical and Physical Properties
(4-Formyl-2-methoxyphenyl)boronic acid is a solid compound at room temperature, valued for its stability and utility in a variety of chemical transformations.[1][2] Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-formyl-2-methoxyphenyl)boronic acid | [1][3] |
| CAS Number | 1028479-47-1 | [1][2] |
| Molecular Formula | C₈H₉BO₄ | [2][3] |
| Molecular Weight | 179.97 g/mol | [2][3] |
| Appearance | Solid / Powder | [1] |
| Purity | Typically ≥95% - 98% | [1][2] |
| InChIKey | PQECZCKVUFXDGP-UHFFFAOYSA-N | [1][2][3] |
| SMILES | B(C1=C(C=C(C=C1)C=O)OC)(O)O | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Safety and Handling
Proper handling of (4-Formyl-2-methoxyphenyl)boronic acid is essential in a laboratory setting. The compound is associated with the following hazard classifications.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Reactivity and Synthetic Applications
Arylboronic acids are of paramount importance in organic synthesis due to their stability, moderate reactivity, and generally low toxicity.[4][5] They are cornerstone reagents for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The most prominent application of (4-Formyl-2-methoxyphenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][6] This reaction is a powerful and widely used method for forming C-C bonds, typically between an organoborane and an organohalide.[7][8] The presence of the formyl (aldehyde) and methoxy groups on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which are common skeletons in pharmaceuticals and advanced materials.[7][9]
// Reactants ArylHalide [label="Aryl or Vinyl Halide\n(R'-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="(4-Formyl-2-methoxyphenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalytic Cycle Core Catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Product Product [label="Coupled Product\n(R-R')", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArylHalide -> OxAdd [arrowhead=none]; Catalyst -> OxAdd; OxAdd -> Transmetal [label="Pd(II) Intermediate"]; BoronicAcid -> Transmetal; Base -> Transmetal; Transmetal -> RedElim [label="Pd(II) Intermediate"]; RedElim -> Product; RedElim -> Catalyst [style=dashed, label=" Catalyst\nRegeneration "]; } } Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Boronic acids are increasingly incorporated into medicinal chemistry programs to enhance potency and improve pharmacokinetic profiles.[10] (4-Formyl-2-methoxyphenyl)boronic acid, in particular, serves as an intermediate in the synthesis of complex, biologically active molecules. For instance, it is used as a reactant in the synthesis of GDC-0810, an orally bioavailable selective estrogen receptor degrader (SERD) investigated for its activity in tamoxifen-resistant breast cancer.[11]
// Nodes Start [label="(4-Formyl-2-methoxyphenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Multi-step Synthesis\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Advanced Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Bioactive Molecule\n(e.g., GDC-0810)", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Biological Target\n(e.g., Estrogen Receptor)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Therapeutic Effect\n(e.g., Anti-cancer Activity)", style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label=" Building Block "]; Reaction -> Intermediate; Intermediate -> Final [label=" Final Synthesis\n& Purification "]; Final -> Target [label=" Binds to "]; Target -> Effect [label=" Modulates "]; } } Caption: Role as a building block in the drug discovery pipeline.
Experimental Protocols
While specific reaction conditions are highly dependent on the substrate, the following provides a generalized experimental methodology for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like (4-Formyl-2-methoxyphenyl)boronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), (4-Formyl-2-methoxyphenyl)boronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl compound.
// Nodes Setup [label="1. Combine Reactants\n(Aryl Halide, Boronic Acid, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Create Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heat and Stir\n(e.g., 80-110°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Reaction\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Aqueous Work-up\n(Extraction & Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=box, style="rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label=" Reaction\nComplete "]; Monitor -> Heat [label=" Incomplete "]; Workup -> Purify; Purify -> Product; } } Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
References
- 1. (4-Formyl-2-methoxyphenyl)boronic acid | 1028479-47-1 [sigmaaldrich.com]
- 2. (4-Formyl-2-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Formyl-2-methoxyphenyl)boronic acid | 1028479-47-1 | Benchchem [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-FORMYL-2-METHOXYPHENYLBORONIC ACID | 1028479-47-1 [chemicalbook.com]
